molecular formula C21H14F3N3O4S B2582465 (2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-15-2

(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2582465
CAS No.: 1327171-15-2
M. Wt: 461.42
InChI Key: XZLXCFRBZJVFTR-XHPQRKPJSA-N
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Description

(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a chemical compound supplied for research and development purposes. It is identified by the CAS Number 1327171-15-2 and has a molecular formula of C21H14F3N3O4S, with a molecular weight of 461.4 g/mol . This compound is part of a class of chromene-3-carboxamide derivatives, which are of significant interest in various fields of scientific inquiry, particularly in medicinal chemistry and drug discovery. Chromene and carboxamide-based structures are frequently investigated for their potential biological activities. The specific structural features of this molecule—including the methoxy group, the thiazole ring, and the trifluoromethoxy phenylimino moiety—suggest it may be a subject of study for researchers exploring novel synthetic targets or screening for bioactive properties. This product is intended for research use only and is not approved for use in humans or as a diagnostic agent. Researchers are encouraged to consult the specific Certificate of Analysis for detailed information on batch-specific properties and purity.

Properties

IUPAC Name

8-methoxy-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O4S/c1-29-16-4-2-3-12-11-15(18(28)27-20-25-9-10-32-20)19(30-17(12)16)26-13-5-7-14(8-6-13)31-21(22,23)24/h2-11H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLXCFRBZJVFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C23H17F3N2O2S
  • CAS Number : 145988294

The structure features a chromene backbone with a methoxy group and a thiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antibacterial and antifungal activities. For instance:

  • A study screened various thiosemicarbazones derived from chromene for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.78 μM, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundTarget PathogenMIC (μM)Activity
Thiosemicarbazone 8aStaphylococcus aureus0.78Strong
Thiosemicarbazone 9cCandida albicans1.56Moderate
Thiosemicarbazone 9aEscherichia coli0.78Strong

Anticancer Potential

The anticancer properties of chromene derivatives have also been explored. Studies indicate that certain configurations of these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit the growth of cancer cell lines by disrupting the cell cycle.
  • Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in malignant cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of chromene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the chromene core significantly influenced their cytotoxicity.

Table 2: Cytotoxicity Data from Case Studies

CompoundCell LineIC50 (μM)Mechanism
Chromene Derivative AMCF-7 (Breast Cancer)15Apoptosis
Chromene Derivative BHeLa (Cervical Cancer)10Cell Cycle Arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

  • Methoxy vs. Ethoxy Groups: The target compound’s 8-methoxy group contrasts with derivatives like (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313234-37-6, ).
  • Chloro Substituents: describes chromene derivatives with 2-chlorobenzylidene and 2-chlorophenyl groups.

Imino Group Modifications

  • Trifluoromethoxy vs. Methyl or Chloro Groups: The 4-trifluoromethoxyphenyl imino group in the target compound offers unique electronic and steric effects due to the trifluoromethoxy (–OCF₃) moiety, which is more electronegative and metabolically stable than the methyl (–CH₃) group in CAS 313234-37-6 or the chloro (–Cl) substituents in . This could enhance resistance to oxidative degradation .

Amide Group Diversity

  • Thiazol-2-yl vs. Other Amides: The thiazol-2-yl carboxamide in the target compound differs from derivatives like N-(2-methoxyphenyl) or furan-2-carboxamide analogs (–8).

Data Tables

Table 2: Hypothetical Bioactivity Based on Structural Features

Feature Potential Impact on Bioactivity Example Compounds
8-Methoxy Chromene Moderate lipophilicity; UV stability Target compound
Thiazol-2-yl Amide Enhanced π-stacking; antimicrobial potential Target compound
–OCF₃ Imino Group Metabolic stability; electron-withdrawing effects Target compound
Chloro Substituents Increased binding affinity; potential toxicity

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